One of the primary areas of research with Tenocyclidine focuses on its interaction with N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for learning, memory, and synaptic plasticity in the brain []. TCP acts as a potent antagonist of the NMDA receptor, blocking its function and inhibiting the flow of excitatory signals in the brain. This property allows researchers to investigate the role of NMDA receptors in various neurological processes. Studies have compared the binding affinity of TCP to the NMDA receptor with PCP, finding TCP to be even more potent.
Tenocyclidine is a dissociative anesthetic compound, chemically known as thienyl cyclohexylpiperidine. It was first synthesized in the late 1950s by a team at Parke-Davis. This compound is structurally similar to phencyclidine, but it exhibits significantly greater potency and distinct pharmacological properties. Tenocyclidine has stimulant and hallucinogenic effects, making it a subject of interest in both medical and recreational contexts. Its chemical formula is C₁₅H₂₃NS, and it belongs to the class of arylcyclohexylamines, which are known for their dissociative properties .
These reactions can be utilized in synthetic chemistry to develop analogs with potentially different pharmacological profiles.
Tenocyclidine exhibits significant biological activity primarily through its action on the N-methyl-D-aspartate receptor, where it binds to the phencyclidine site. This binding leads to a blockade of excitatory neurotransmission, contributing to its dissociative effects. Compared to phencyclidine, tenocyclidine has a higher affinity for NMDA receptors and lower affinity for sigma receptors . The psychotomimetic effects of tenocyclidine can result in altered sensory perception, hallucinations, and feelings of detachment from the environment.
The synthesis of tenocyclidine typically involves several key steps:
Specific methods may vary based on desired purity and yield, but these steps outline the general approach taken in laboratory settings .
Tenocyclidine's applications are primarily found in research contexts due to its potent dissociative properties. It has been utilized in:
Research indicates that tenocyclidine interacts with various neurotransmitter systems beyond NMDA receptors. These include:
Studies have shown that these interactions can lead to complex behavioral outcomes, making tenocyclidine an important compound for understanding drug interactions within the central nervous system .
Tenocyclidine shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Similarity | Potency | Primary Effects |
|---|---|---|---|
| Phencyclidine | High | Lower | Dissociative anesthetic |
| Ketamine | Moderate | Moderate | Dissociative anesthetic |
| Dextromethorphan | Low | Lower | Antitussive with dissociative properties |
| 3-Methylphencyclidine | High | Similar | Dissociative anesthetic |
Tenocyclidine is unique due to its higher potency compared to phencyclidine and its distinct binding profile at NMDA receptors, which may lead to different therapeutic potentials and side effects .
Tenocyclidine (IUPAC name: 1-[1-(thiophen-2-yl)cyclohexyl]piperidine) is a synthetic arylcyclohexylamine with the molecular formula C₁₅H₂₃NS and a molecular weight of 249.4 g/mol. Its structure consists of a cyclohexane ring substituted at position 1 with a piperidin-1-yl group and a thiophen-2-yl group (Figure 1). The piperidine moiety is a six-membered saturated ring containing one nitrogen atom, while the thiophene group is a five-membered aromatic heterocycle with a sulfur atom.
Stereochemical analysis confirms that tenocyclidine lacks chiral centers and exhibits no tetrahedral or double-bond stereochemistry. The absence of stereoisomers simplifies its synthetic preparation, as no enantiomeric separation is required. The cyclohexane ring adopts a chair conformation, minimizing steric hindrance between the piperidine and thiophene substituents.
Table 1: Molecular descriptors of tenocyclidine
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₂₃NS |
| Molecular weight | 249.4 g/mol |
| Exact mass ([M+H]⁺) | 250.1624 |
| Hybridization | sp³ (cyclohexane, piperidine) |
| Aromatic systems | Thiophene |
The primary synthesis route, described in Parcell’s 1957 patent, involves a Grignard reaction between thienylmagnesium bromide and 1-cyanocyclohexylpiperidine under anhydrous conditions. Key steps include:
Optimization strategies focus on:
Alternative routes include Friedel-Crafts alkylation of thiophene with cyclohexylpiperidine derivatives, though yields are lower (~45%).
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Key absorptions (cm⁻¹):
No single-crystal X-ray diffraction data for tenocyclidine has been reported, likely due to challenges in obtaining diffraction-quality crystals. However, powder X-ray diffraction (PXRD) patterns indicate a monoclinic lattice with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°.
Thermal properties:
Tenocyclidine exhibits limited aqueous solubility (0.12 mg/mL in water at 25°C) but is highly soluble in organic solvents:
Partition coefficients:
Table 2: Solubility and partitioning data
| Solvent/System | Value |
|---|---|
| Water | 0.12 mg/mL |
| Methanol | 48 mg/mL |
| Chloroform | 62 mg/mL |
| LogP (octanol/water) | 3.8 |
The high LogP value correlates with tenocyclidine’s ability to cross lipid membranes, a critical factor in its pharmacokinetic behavior.
Early rodent and avian studies established Tenocyclidine as a potent dissociative anesthetic whose profile closely parallels, yet exceeds, that of phencyclidine. Radioligand work showed that Tenocyclidine binds with high affinity to the phencyclidine recognition pocket located inside the ion channel of the N-methyl-D-aspartate receptor and stabilises the outward-open channel conformation, thereby preventing glutamate-gated ion flux [1] [2].
| Quantitative index | Tenocyclidine | Phencyclidine | Ketamine | Experimental system |
|---|---|---|---|---|
| Apparent inhibition constant at phencyclidine site 1 (nanomoles per litre) | 19.8 nM [3] | 43.8 nM [3] | 831 nM [3] | Competitive displacement of radiolabelled thienyl-cyclohexyl-piperidine in rat cortex |
| Minimum intraperitoneal dose producing loss of righting reflex (rat) | 3–4 mg kg⁻¹ [4] | 7–8 mg kg⁻¹ [4] | 75–80 mg kg⁻¹ [5] | Behavioural screen under low-stimulus conditions |
| Median effective dose for substitution in the phencyclidine discrimination paradigm (rat) | 0.63 mg kg⁻¹ [6] | 1.25 mg kg⁻¹ [6] | not active | Fixed-ratio food discrimination task |
Systemic administration (≥ 3 mg kg⁻¹, intraperitoneal) in rats evokes the classical dissociative triad of catalepsy, analgesia and preserved corneal reflexes. Unilateral microinjections into the subthalamic nucleus induce contralateral postural asymmetry without locomotor activation, whereas identical placements of muscimol reveal that glutamatergic, not γ-aminobutyric, drive underlies the Tenocyclidine-evoked catalepsy [7]. Together, these data demonstrate that Tenocyclidine produces a robust dissociative state through high-affinity occlusion of the N-methyl-D-aspartate receptor channel, with behavioural expression shaped by subthalamo-striatal circuitry.
Microdialysis, voltammetry and lesion approaches have shown that Tenocyclidine is also a psychostimulant whose efficacy depends on intact mesolimbic dopamine transmission. Following a single systemic dose of 4 mg kg⁻¹, extracellular dopamine in the shell of the nucleus accumbens rises to roughly twice basal values, accompanied by proportional elevations of the metabolites dihydroxy-phenyl-acetic acid and homovanillic acid [8] [9]. Dopamine release peaks within fifteen minutes and normalises over the subsequent hour, mirroring the temporal profile of exploratory hyper-locomotion (Table 2).
| Parameter (rat) | Baseline | Post-Tenocyclidine (4 mg kg⁻¹) | Relative change | Source |
|---|---|---|---|---|
| Extracellular dopamine (nanomoles per litre) | 7 ± 1 | 15 ± 2 | +114% | Microdialysis in freely moving rats [8] |
| Total beam breaks (30 min) | 425 ± 37 | 891 ± 62 | +110% | Automated activity chamber [8] |
| Dopamine turnover index (dihydroxy-phenyl-acetic acid : dopamine) | 1.21 ± 0.10 | 1.47 ± 0.12 | +21% | Same preparation [8] |
Bilateral six-hydroxy-dopamine lesions of the nucleus accumbens reduce Tenocyclidine-induced locomotor activation by approximately fifty per cent, while sparing stereotypy and ataxia [9]. These findings indicate that Tenocyclidine stimulates movement primarily through enhancement of dopamine efflux in the mesolimbic projection, secondary to inhibition of the dopamine transporter (inhibition constant ≈ 0.3 micromoles per litre at rat striatal transporter binding sites [10]) and to indirect facilitation via N-methyl-D-aspartate receptor blockade of γ-aminobutyric acid-ergic breaks on dopaminergic neurons.
Unlike other high-affinity N-methyl-D-aspartate receptor blockers (for example dizocilpine), Tenocyclidine shows a relatively narrow window separating dissociative and mnemonic actions. In the Morris water-maze, repeated intraperitoneal administration of Tenocyclidine at 0.5 mg kg⁻¹ or 1 mg kg⁻¹ thirty minutes before each acquisition session did not alter escape latency or path length, whereas 2 mg kg⁻¹ abolished spatial learning and prevented the adoption of place strategies (Table 3) [11].
| Treatment group | Mean latency to hidden platform on trial six (seconds) | Search strategy (qualitative) |
|---|---|---|
| Saline | 19 ± 3 | Direct swim to quadrant |
| Tenocyclidine 0.5 mg kg⁻¹ | 22 ± 4 | Direct swim to quadrant |
| Tenocyclidine 1 mg kg⁻¹ | 23 ± 5 | Direct swim to quadrant |
| Tenocyclidine 2 mg kg⁻¹ | 58 ± 6 | Thigmotaxis and random search [11] |
Latent-inhibition paradigms further reveal that Tenocyclidine, unlike phencyclidine, facilitates the filtering of irrelevant stimuli. Lesions or haloperidol micro-infusions that reduce dopamine tone in the medial shell of the nucleus accumbens potentiate Tenocyclidine-induced latent inhibition, consistent with the compound’s capacity to attenuate dopaminergic salience attribution [12].
Collectively, the data suggest that Tenocyclidine impairs declarative spatial memory only at doses that also generate profound dissociation, while lower doses preserve learning and may even enhance the capacity to ignore non-reinforced cues.
Radiochemical autoradiography demonstrates that Tenocyclidine, when applied together with N-methyl-D-aspartate and glycine to rat brain slices, labels open-state N-methyl-D-aspartate receptor channels densely within the cortex, amygdala and hippocampal strata radiatum and oriens but sparsely in basal ganglia and cerebellar granule layers [13]. This regional activation profile parallels sites implicated in perception and affect, thereby providing a molecular correlate of Tenocyclidine’s hallucinogenic actions.
Drug-discrimination studies reinforce this view. Rats trained to recognise 3 mg kg⁻¹ phencyclidine substitute to Tenocyclidine with a median effective generalisation dose of 0.63 mg kg⁻¹ and with maximal phencyclidine-lever selection of seventy-four per cent, confirming close overlap of the interoceptive cues produced by the two aryl-cyclohexylamines [6] [14]. The degree of generalisation correlates with Tenocyclidine’s higher affinity for the phencyclidine pocket within the N-methyl-D-aspartate receptor channel and its moderate occupancy of σ-type binding sites [15].
Finally, Tenocyclidine induces c-fos expression selectively in cortical and limbic neurons that express N-methyl-D-aspartate receptor subunit NR2A but not in dopaminergic midbrain regions, supporting the notion that its hallucinogenic profile relies more on cortical glutamatergic disinhibition than on direct dopaminergic hyper-stimulation [16].
| Molecular correlate | Experimental observation | Implicated behavioural domain | Source |
|---|---|---|---|
| Channel-open trapping of Tenocyclidine within N-methyl-D-aspartate receptor | Glycine + glutamate enhance radiolabelled Tenocyclidine binding fivefold; effect blocked by 2-amino-5-phosphono-valerate [1] | Dissociation and altered perception | |
| Elevated cortical c-fos after Tenocyclidine 5 mg kg⁻¹ | Twofold increase in prefrontal cortex; no change in substantia nigra [16] | Cortical hallucinosis | |
| High PCP-lever generalisation | Seventy-four per cent phencyclidine-lever responding at 1 mg kg⁻¹ Tenocyclidine [6] | Subjective hallucinogenic cue |